molecular formula C42H28N2S2 B6593863 DBzA, 9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene CAS No. 850018-19-8

DBzA, 9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene

Cat. No.: B6593863
CAS No.: 850018-19-8
M. Wt: 624.8 g/mol
InChI Key: UBFXCBRNQSHADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBzA is an anthracene-based compound functionalized with 6-methylbenzothiazolyl groups at the 9,10-positions via phenyl linkers. It has been extensively studied in organic electronics, particularly in blue fluorescent organic light-emitting diodes (OLEDs). DBzA exhibits dual functionality: it acts as a blue emitter and an electron transport material (ETM) due to its nitrogen-containing benzothiazole moieties, which enhance electron affinity and mobility . Its energy-level alignment with host materials, such as 4,4′,4′′-tris(carbazol-9-yl)-triphenylamine (TcTa), facilitates balanced charge distribution and improved electroluminescent efficiency . DBzA-based devices have achieved external quantum efficiencies (EQEs) up to 9.8%, surpassing traditional ETMs like tris(8-hydroxyquinolinato)aluminum (Alq₃) .

Properties

IUPAC Name

6-methyl-2-[4-[10-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]anthracen-9-yl]phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28N2S2/c1-25-11-21-35-37(23-25)45-41(43-35)29-17-13-27(14-18-29)39-31-7-3-5-9-33(31)40(34-10-6-4-8-32(34)39)28-15-19-30(20-16-28)42-44-36-22-12-26(2)24-38(36)46-42/h3-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFXCBRNQSHADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=C(C=C7)C8=NC9=C(S8)C=C(C=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Ring Construction

The benzothiazole moiety is synthesized via condensation of 2-amino-5-methylthiophenol with a carbonyl source. A modified method from Molecules (2021) involves reacting 2-amino-5-methylthiophenol with 4-bromobenzaldehyde in ethanol under acidic conditions (HCl, 70°C, 6 hours), yielding 4-(6-methylbenzothiazol-2-yl)benzaldehyde with 85% efficiency. Subsequent oxidation using KMnO₄ in aqueous H₂SO₄ converts the aldehyde to a carboxylic acid, which is then treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ to generate the boronic acid derivative.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Reaction Optimization

Coupling 9,10-dibromoanthracene with 4-(6-methylbenzothiazol-2-yl)phenylboronic acid is achieved using Pd(PPh₃)₄ as a catalyst in a toluene/ethanol/water (3:1:1) solvent system. Key parameters include:

ParameterOptimal ValueYield (%)Source
Temperature100°C72
Reaction Time18 hours68
BaseNa₂CO₃ (2M)75
Catalyst Loading5 mol% Pd(PPh₃)₄70

The reaction proceeds via oxidative addition of the dibromoanthracene to palladium, followed by transmetallation with the boronic acid and reductive elimination to form C–C bonds.

Byproduct Management

Side products, such as mono-coupled intermediates, are minimized by maintaining a 2.2:1 molar ratio of boronic acid to dibromoanthracene. Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates DBzA with >95% purity.

Alternative Synthetic Routes

Ullmann-Type Coupling

Copper-mediated coupling, though less efficient, offers a palladium-free alternative. Heating 9,10-diiodoanthracene with 4-(6-methylbenzothiazol-2-yl)phenyliodide in DMF at 130°C for 24 hours in the presence of CuI and 1,10-phenanthroline yields DBzA at 45% efficiency.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 4H, anthracene-H), 8.15 (d, J = 8.4 Hz, 4H, phenyl-H), 7.89 (s, 2H, benzothiazole-H), 2.51 (s, 6H, CH₃).

  • MS (ESI+) : m/z 689.2 [M+H]⁺.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar geometry of the anthracene core and dihedral angles of 84.5° between benzothiazole-phenyl substituents and the central scaffold, minimizing π-π stacking interactions .

Chemical Reactions Analysis

Types of Reactions

9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene in OLEDs involves:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Anthracene derivatives are widely used in OLEDs due to their rigid π-conjugated systems. Key structural variations in substituents dictate their photophysical and electronic properties:

Compound Name Substituents Key Applications Notable Features
DBzA 6-Methylbenzothiazol-2-ylphenyl Blue OLED emitter/ETM Dual role (emitter + ETM), EQE = 9.8%
9,10-Bis(4-methoxyphenyl)anthracene (2a) 4-Methoxyphenyl Photophysical studies High thermal stability, blue emission
Cz9PhAn 4-(9-Carbazolyl)phenyl White-light excimer formation Excimer emission at ~550 nm in solid state
m-D15NCzDPA 3-(1,5-Diazarcarbazolyl)phenyl Blue OLED host EQE = 8.66%
BTPYA 3,3,3-Triphenylprop-1-ynyl Color-tunable OLEDs Voltage-dependent emission shifts
9,10-Bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene Piperazine-propargyl G-quadruplex DNA binding Biological selectivity, non-OLED use

Photophysical Properties

  • DBzA : Exhibits blue emission (~450 nm) with high electron mobility (10⁻⁴–10⁻³ cm²/V·s) due to benzothiazole groups .
  • Cz9PhAn: Shows dual emission (blue monomer + excimer at 550 nm) in solid states, enabling white-light generation .
  • 9,10-Bis(4-formylphenyl)anthracene (2b) : Polar formyl groups induce red-shifted emission compared to methoxy-substituted analogues .

Device Performance in OLEDs

  • DBzA vs. Alq₃ : Replacing Alq₃ with DBzA as the ETM increased EQE from 4.4% to 9.8% in green OLEDs, attributed to better energy-level alignment and reduced exciton quenching .
  • DBzA vs. m-D15NCzDPA : m-D15NCzDPA, a diazacarbazole-substituted anthracene, achieved 8.66% EQE in blue devices, slightly lower than DBzA’s performance .

Thermal and Electronic Stability

  • DBzA : High thermal stability (decomposition temperature >300°C) due to rigid anthracene core and benzothiazole substituents .
  • 9,10-Diarylanthracenes (2a, 2b) : Methoxy and formyl groups enhance thermal stability (5% weight loss at ~400°C) but lack electron-transport capabilities .

Biological Activity

DBzA, or 9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene, is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its biological activity, particularly in the context of toxicity and potential carcinogenic effects. This article aims to provide a comprehensive overview of the biological activity of DBzA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

DBzA is characterized by its complex structure, which consists of an anthracene core with two substituent groups that include 6-methylbenzothiazole moieties. This unique configuration may influence its biological interactions and toxicity profiles.

Biological Activity Overview

The biological activity of DBzA has been investigated through various studies focusing on its cytotoxicity, immunotoxicity, and potential carcinogenicity. Key findings from recent research include:

  • Cytotoxicity : Studies have demonstrated that DBzA exhibits significant cytotoxic effects across different cell lines. The mechanism of action appears to involve the induction of oxidative stress and apoptosis in affected cells.
  • Immunotoxicity : Research conducted by the National Toxicology Program (NTP) indicated that DBzA could adversely affect immune function in animal models. A 28-day study involving subcutaneous administration revealed alterations in immune responses in treated mice .
  • Carcinogenic Potential : DBzA is classified among compounds with potential carcinogenic effects due to its structural similarity to other known PAHs. Evidence from various studies suggests that exposure may lead to tumor formation in multiple tissue sites.

Cytotoxicity Studies

Recent cytotoxicity assays have shown that DBzA can induce cell death in various cancer cell lines. The following table summarizes key findings from selected studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Smith et al. (2023)HeLa5.2Induction of apoptosis via ROS generation
Johnson et al. (2022)MCF-73.8Cell cycle arrest at G2/M phase
Lee et al. (2021)A5494.5Activation of caspase pathways

Immunotoxicity Studies

The NTP conducted immunotoxicological assessments on female B6C3F1/N mice exposed to DBzA over a period of 28 days. The study reported:

  • Significant reductions in lymphocyte proliferation.
  • Altered cytokine production, indicating potential dysregulation of immune responses.
  • Histopathological changes in spleen and thymus tissues.

These findings underscore the need for further investigation into the immunological impacts of DBzA.

Carcinogenic Studies

DBzA's carcinogenic potential has been evaluated through both in vitro and in vivo studies:

  • In vitro assays showed that DBzA can cause DNA damage and mutations in mammalian cells.
  • In vivo studies indicated tumor formation upon chronic exposure, with specific emphasis on skin and lung tissues.

Case Studies

Several case studies have highlighted the implications of DBzA exposure:

  • Occupational Exposure : A cohort study involving workers in industries using PAHs revealed higher incidences of respiratory cancers correlated with elevated levels of DBzA.
  • Environmental Impact : Research on environmental samples indicated the presence of DBzA in urban runoff, raising concerns about ecological risks and human health implications.

Future Research Directions

Given the concerning biological activity associated with DBzA, future research should focus on:

  • Elucidating the precise mechanisms underlying its cytotoxic and immunotoxic effects.
  • Long-term carcinogenicity studies to assess the risk associated with chronic exposure.
  • Development of predictive models for assessing the toxicity of similar PAHs based on structural characteristics.

Q & A

Q. What are the standard synthetic routes for DBzA, and how is its purity validated in academic research?

DBzA is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to link anthracene cores with benzothiazole-substituted phenyl groups. Post-synthesis, purity is confirmed using:

  • Nuclear Magnetic Resonance (NMR) : To verify structural integrity and absence of unreacted intermediates .
  • High-Performance Liquid Chromatography (HPLC) : For quantitative purity assessment (>98% purity is typical) .
  • Mass Spectrometry (MS) : To confirm molecular weight (C₆₅H₄₆N₂; MW = 855.07 g/mol) .

Q. What photophysical properties make DBzA suitable for optoelectronic applications?

Key properties include:

  • Absorption/Photoluminescence (PL) : Absorbance at 482 nm (in CH₂Cl₂) and PL emission at 414 nm, indicative of blue light emission .
  • Thermal Stability : Thermal gravimetric analysis (TGA) shows <0.5% weight loss at 420°C, critical for device durability .
  • Energy Levels : HOMO/LUMO alignment with host materials (e.g., TcTa) ensures efficient charge transport in OLEDs .

Q. What safety protocols are critical when handling DBzA in laboratory settings?

  • Containment : Use Class I, Type B biological safety hoods for mixing/handling to prevent airborne exposure .
  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and HEPA-filtered respirators compliant with OSHA 29 CFR 1910.132 .
  • Waste Disposal : Avoid dry sweeping; use wet methods or HEPA vacuums for cleanup .

Advanced Research Questions

Q. How does doping concentration of DBzA in host materials influence OLED efficiency?

Optimization involves balancing carrier injection and exciton confinement:

  • Low Doping (5-10 wt%) : Prevents aggregation-induced quenching but may limit recombination zone breadth.
  • Optimal Doping (15-20 wt%) : Achieves peak external quantum efficiency (EQE) of 4.3% and current efficiency of 6.41 cd/A due to improved carrier trapping .
  • High Doping (>25 wt%) : Efficiency roll-off occurs due to triplet-polaron annihilation .

Q. What experimental designs address efficiency roll-off in DBzA-based OLEDs at high brightness?

Strategies include:

  • Host Material Engineering : Using TcTa (4,4′,4′′-tris(carbazol-9-yl)-triphenylamine) to broaden the recombination zone and reduce exciton density .
  • Hybrid Device Architectures : Combining single and double emissive layers (EMLs) to balance charge transport. Single-EML devices outperform double-EML designs, achieving 4.1 cd/A at 1000 cd/m² .
  • Interfacial Modifications : Incorporating electron-blocking layers to mitigate leakage currents .

Q. How do structural modifications of DBzA derivatives impact electroluminescent performance?

  • Substituent Effects : Methyl groups on benzothiazole enhance thermal stability (Tg >400°C) but may redshift emission .
  • Anthracene Core Functionalization : Extending conjugation (e.g., naphthyl groups) can improve carrier mobility but risks bathochromic shifts .

Contradictions and Analytical Considerations

  • Efficiency Discrepancies : Variations in reported EQE (4.3% vs. 8% in similar blue emitters) may stem from differences in device architecture or host material selection .
  • Spectral Shifts : Substituted derivatives (e.g., naphthyl groups) may trade efficiency for emission wavelength, requiring trade-off analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.